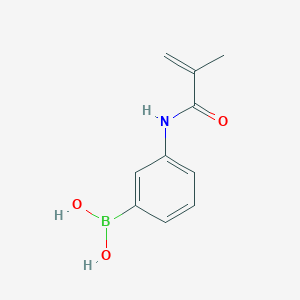

3-Methacrylamidophenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boronic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(2-methylprop-2-enoylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO3/c1-7(2)10(13)12-9-5-3-4-8(6-9)11(14)15/h3-6,14-15H,1H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBUBIKYAQLESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)C(=C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197442 | |

| Record name | 3-Methacrylamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48150-45-4 | |

| Record name | 3-Methacrylamidophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=48150-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methacrylamidophenylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048150454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methacrylamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methacrylamidophenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methacrylamidophenylboronic acid chemical properties and structure

An In-depth Technical Guide to 3-Methacrylamidophenylboronic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the applications of this versatile chemical compound.

Core Chemical Properties and Structure

This compound, a derivative of phenylboronic acid, is a compound of significant interest in various scientific fields, including polymer chemistry and biomedicine.[1] Its unique structure, incorporating both a polymerizable methacrylamide group and a diol-binding boronic acid moiety, allows for the creation of intelligent polymers that can respond to specific stimuli, such as glucose.[1]

Physicochemical Data

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | [3-(2-methylprop-2-enoylamino)phenyl]boronic acid | [2][3] |

| Synonyms | m-methacrylamidophenylboronic acid, (3-Methacrylamidophenyl)boronic acid, 3-Methacrylamido phenyl boronic acid, 3-(Methacryloylamino)phenylboronic acid | [2][4] |

| CAS Number | 48150-45-4 | [2] |

| Chemical Formula | C₁₀H₁₂BNO₃ | [2][3][4] |

| Molecular Weight | 205.02 g/mol | [2][3] |

| Appearance | Solid | [4] |

| Purity | 98% | [4] |

| InChI | InChI=1S/C10H12BNO3/c1-7(2)10(13)12-9-5-3-4-8(6-9)11(14)15/h3-6,14-15H,1H2,2H3,(H,12,13) | [2][4] |

| InChI Key | GBBUBIKYAQLESK-UHFFFAOYSA-N | [3][4] |

| SMILES | CC(=C)C(=O)NC1=CC=CC(=C1)B(O)O | [3] |

Experimental Protocols

The synthesis of boronic acid derivatives is a critical aspect of their application. Below are detailed methodologies for the synthesis of this compound and related compounds, as cited in the literature.

Synthesis of N-3-Acrylamidophenylboronic Acid

This protocol outlines a common method for the synthesis of N-3-Acrylamidophenylboronic acid.[5]

Materials:

-

3-aminobenzene boronic acid monohydrate

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Acryloyl chloride

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 3-aminobenzene boronic acid monohydrate (21.9 mmol) in a 1:1 mixture of THF and H₂O (80 ml).

-

Chill the solution to 4°C using an ice-water bath.

-

Slowly add sodium bicarbonate (44.0 mmol) and acryloyl chloride (44.1 mmol) to the mixture.

-

Stir the reaction and allow it to warm to room temperature overnight.

-

Evaporate the THF/H₂O under a vacuum to obtain an off-white solid.

-

Dissolve the solid in ethyl acetate (50 ml).

-

Filter the solution and wash sequentially with water (50 ml), saturated sodium bicarbonate solution (50 ml), water (50 ml), and brine (50 ml).[5]

Synthesis of 3-Acrylamidophenylboronic Acid (AAPBA) Monomer

A similar procedure is employed for the synthesis of the 3-acrylamidophenylboronic acid monomer.[6]

Materials:

-

3-Aminophenylboronic acid

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Acryloyl chloride

-

Anhydrous THF

Procedure:

-

Dissolve 3-Aminophenylboronic acid (21.9 mmol) in a 1:1 mixture of THF and H₂O (66 ml) in a round-bottom flask.

-

Add sodium bicarbonate (48.2 mmol) to the flask and cool the mixture to below 5°C.

-

Slowly add a mixture of acryloyl chloride (48.3 mmol) in anhydrous THF (7 ml) dropwise over 1 hour.

-

Stir the reaction mixture overnight, allowing it to reach room temperature.[6]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of N-3-Acrylamidophenylboronic Acid, providing a clear visual representation of the experimental workflow.

Caption: Synthesis workflow for N-3-Acrylamidophenylboronic Acid.

Applications in Drug Development and Research

The dual functionality of this compound makes it a valuable compound in several research and development areas:

-

Glucose-Responsive Materials: The phenylboronic acid group can reversibly bind with diols, such as those found in glucose.[1] This property is harnessed to create "smart" polymers for glucose-sensitive drug delivery systems, particularly for insulin.[6][7]

-

Polymer Science: The methacrylamide group allows the monomer to be incorporated into polymers, leading to the formation of functional polymers and copolymers with tailored characteristics.[8]

-

Biotechnology and Sensors: Its sugar-binding capability is utilized in the development of biosensors and diagnostic tools for detecting glucose and other sugars.[8]

This guide serves as a foundational resource for professionals working with or considering the use of this compound in their research and development endeavors.

References

- 1. Buy this compound (EVT-331956) | 48150-45-4 [evitachem.com]

- 2. This compound | C10H12BNO3 | CID 3016474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

A Technical Guide to 3-Methacrylamidophenylboronic Acid: Properties, Synthesis, and Applications in Research and Development

For Immediate Release

This technical whitepaper provides a comprehensive overview of 3-Methacrylamidophenylboronic acid (3-MAPBA), a versatile monomer increasingly utilized in the development of advanced biomaterials and drug delivery systems. This document, intended for researchers, scientists, and professionals in drug development, details the physicochemical properties, synthesis protocols, and key applications of 3-MAPBA, with a focus on its role in glucose-responsive polymers and biosensing.

Core Physicochemical Properties

This compound is a synthetic organic compound distinguished by the presence of both a methacrylamide group and a phenylboronic acid moiety. This dual functionality allows it to undergo polymerization while also enabling reversible covalent bonding with 1,2- and 1,3-diols, a characteristic crucial for its application in glucose sensing.

A summary of its key quantitative data is presented below:

| Property | Value | Citations |

| CAS Number | 48150-45-4 | [1] |

| Molecular Weight | 205.02 g/mol | [1] |

| Molecular Formula | C₁₀H₁₂BNO₃ | [1] |

| Appearance | White to light yellow solid (powder or crystals) | |

| Solubility | Low solubility in water; soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane. | |

| Storage | Should be stored in a dark, dry, and sealed container under an inert atmosphere. |

Synthesis and Experimental Protocols

The synthesis of this compound and its subsequent polymerization are critical processes for its application. Detailed below are representative experimental protocols.

Synthesis of this compound Monomer

A common method for synthesizing this compound involves the reaction of 3-aminophenylboronic acid with acryloyl chloride or methacryloyl chloride.

Experimental Protocol:

-

Dissolution: Dissolve 3-aminophenylboronic acid monohydrate (21.9 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and water (80 mL).

-

Cooling: Chill the solution to 4°C using an ice-water bath.

-

Addition of Base and Acyl Chloride: Slowly add sodium bicarbonate (44.0 mmol) and acryloyl chloride (44.1 mmol) to the mixture.

-

Reaction: Stir the reaction mixture and allow it to warm to room temperature overnight.

-

Work-up: Evaporate the THF and water under vacuum to yield an off-white solid. This solid is then dissolved in ethyl acetate and washed successively with water, saturated sodium bicarbonate solution, and brine.[2]

Polymerization for Glucose-Sensing Applications

3-MAPBA can be copolymerized with other monomers, such as N-isopropylacrylamide (NIPAM), to create glucose-responsive hydrogels.

Experimental Protocol for Copolymer Synthesis:

-

Reactant Mixture: In a reaction vessel, combine NIPAM, 3-acrylamidophenylboronic acid, and a chain transfer agent like S-1-dodecyl-S´-(α,α´-dimethyl-α´´-acetic acid) trithiocarbonate (DMP).

-

Initiator Addition: Add a radical initiator, for example, 2,2'-azobisisobutyronitrile (AIBN).

-

Degassing: Deoxygenate the solution by bubbling with nitrogen, followed by several freeze-pump-thaw cycles.

-

Polymerization: Heat the reaction mixture (e.g., to 70°C) under a nitrogen atmosphere to initiate polymerization.

-

Purification: The resulting polymer can be purified by dialysis to remove unreacted monomers and other small molecules.[3]

Applications in Drug Development and Research

The unique properties of 3-MAPBA make it a valuable component in several areas of biomedical research and drug development.

Glucose-Responsive Drug Delivery

Polymers incorporating 3-MAPBA are being extensively investigated for self-regulated insulin delivery systems.[4] The boronic acid groups form reversible complexes with glucose. At high glucose concentrations, the increased binding leads to a change in the polymer's structure, such as swelling of a hydrogel, which can trigger the release of encapsulated insulin.[5]

Biosensors for Carbohydrate Detection

The affinity of the phenylboronic acid moiety for diols makes 3-MAPBA an excellent monomer for the creation of biosensors. These sensors can be designed to detect various carbohydrates, not just glucose.[6] Copolymers of 3-MAPBA have been used in conjunction with indicator dyes in displacement assays to differentiate between various monosaccharides and disaccharides.[7]

Signaling Pathway Interactions

While specific studies on the direct interaction of this compound with intracellular signaling pathways are limited, research on related compounds offers potential insights. Phenylboronic acid (PBA) has been shown to inhibit the migration of prostate cancer cells by decreasing the activity of Rho family GTP-binding proteins like RhoA and Rac1.[8] Boric acid has been implicated in the regulation of the MAPK signaling pathway, affecting cell proliferation and apoptosis.[9] It is plausible that 3-MAPBA, as a derivative, could exhibit similar activities, though further research is required to confirm this.

Conclusion

This compound is a highly functional monomer with significant potential in the fields of drug delivery and biomedical sensing. Its unique glucose-responsive properties have positioned it as a key component in the development of "smart" materials for applications such as closed-loop insulin delivery systems. The synthetic protocols are well-established, allowing for the tailored design of polymers with specific properties. Future research will likely focus on optimizing the in vivo performance of 3-MAPBA-containing materials and further exploring their interactions with biological systems.

References

- 1. This compound | C10H12BNO3 | CID 3016474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 3-(Acrylamido)phenylboronic acid 98 99349-68-5 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MAPK Signaling Pathway Plays Different Regulatory Roles in the Effects of Boric Acid on Proliferation, Apoptosis, and Immune Function of Splenic Lymphocytes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Methacrylamidophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Methacrylamidophenylboronic acid in water and common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents available qualitative information and leverages data from the structurally related compound, phenylboronic acid, to provide valuable insights. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility data in their own laboratories.

Qualitative Solubility Profile

This compound is described as a white crystalline solid with low solubility in water.[1] It is, however, soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane.[1] This general profile suggests that the compound is more amenable to dissolution in polar aprotic and non-polar organic solvents than in aqueous media.

Quantitative Solubility Data (Analogous Compound)

To provide a quantitative frame of reference, the following table summarizes the solubility of phenylboronic acid, a structurally similar boronic acid, in water and various organic solvents. It is important to note that the methacrylamido group in this compound will influence its solubility profile relative to phenylboronic acid.

| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) | Molar Concentration (mol/L) |

| Water | 20 | ~1.9 | ~0.16 |

| Acetone | 50 | High | Not Reported |

| Chloroform | 50 | Moderate | Not Reported |

| Dipropyl Ether | 50 | High | Not Reported |

| Methylcyclohexane | 50 | Very Low | Not Reported |

Data for phenylboronic acid. The solubility of boronic acids can be influenced by factors such as pH and the presence of diols.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following experimental protocols are recommended.

Dynamic (Synthetic) Method

This method involves the visual or instrumental determination of the temperature at which a solid solute dissolves completely in a solvent at a known concentration.

Materials and Apparatus:

-

This compound (high purity)

-

Anhydrous organic solvents of interest

-

Jacketed glass vessel with a magnetic stirrer

-

Controlled temperature circulator

-

Precision thermometer

-

Luminance probe or other turbidity sensor (optional, for instrumental detection)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and the desired solvent into the jacketed glass vessel to create a biphasic sample of a specific composition.

-

Heating and Stirring: Begin vigorous stirring to ensure the mixture is homogenous. Heat the sample at a slow, constant rate (e.g., 0.1 K/min) using the controlled temperature circulator.

-

Equilibrium Temperature Determination: Continuously monitor the solution's turbidity. The equilibrium solubility temperature is the point at which the last solid particles dissolve, resulting in a clear solution. This can be observed visually or detected by a sharp increase in light transmittance measured by a luminance probe.

-

Data Collection: Record the temperature at which complete dissolution occurs. Repeat this procedure for various compositions to construct a solubility curve (mole fraction vs. temperature).

Thermodynamic (Shake-Flask) Method

This method determines the equilibrium solubility of a compound in a given solvent at a constant temperature.

Materials and Apparatus:

-

This compound (high purity)

-

Solvents of interest

-

Vials with airtight seals

-

Constant temperature shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully extract a sample of the supernatant, ensuring no solid particles are transferred. Filter the sample immediately using a syringe filter compatible with the solvent.

-

Concentration Analysis: Dilute the filtered solution as necessary and determine the concentration of this compound in the solvent using a pre-calibrated analytical method such as HPLC or UV-Vis spectroscopy.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound using the dynamic method.

Caption: Workflow for the dynamic determination of solubility.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the public domain, this guide provides a foundational understanding of its expected solubility characteristics based on qualitative statements and data from an analogous compound. The detailed experimental protocols herein offer a clear path for researchers to obtain precise solubility measurements, which are critical for applications in drug development, material science, and chemical synthesis. It is recommended that researchers perform their own solubility determinations for the specific solvent systems and conditions relevant to their work.

References

Navigating the Stability of 3-Methacrylamidophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methacrylamidophenylboronic acid (3-MAPBA) is a versatile bifunctional molecule increasingly utilized in the development of advanced materials, drug delivery systems, and biosensors. Its unique structure, combining a polymerizable methacrylamide group with a diol-binding boronic acid moiety, offers a broad range of applications. However, the inherent reactivity of the boronic acid group presents challenges regarding its stability and storage. This technical guide provides a comprehensive overview of the known stability profile of 3-MAPBA and related phenylboronic acids, offering detailed storage recommendations and experimental protocols to ensure its optimal use in research and development.

Recommended Storage Conditions

Proper storage is paramount to maintaining the integrity and reactivity of this compound. The following conditions are recommended based on information for 3-MAPBA and analogous boronic acids.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated)[1] | To minimize thermal degradation and slow down potential decomposition reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the boronic acid moiety.[2] |

| Light Exposure | Store in a dark place | To prevent light-induced degradation (photolysis). |

| Moisture | Keep container tightly closed in a dry place | Boronic acids are susceptible to hydrolysis and can form anhydrides in the presence of moisture.[2][3] |

| Container | Tightly sealed, appropriate for chemical storage | To prevent exposure to atmospheric moisture and oxygen. |

Core Stability Considerations and Degradation Pathways

The stability of this compound is primarily influenced by the chemical reactivity of the boronic acid group. The principal degradation pathways include hydrolysis, oxidation, and thermal degradation. Understanding these pathways is crucial for handling the compound and for the interpretation of experimental results.

Key Degradation Pathways of Phenylboronic Acids

Phenylboronic acids, including 3-MAPBA, are susceptible to several degradation pathways that can impact their purity and performance.

-

Hydrolysis: The carbon-boron bond can be susceptible to cleavage under certain hydrolytic conditions (acidic or basic), leading to the formation of boric acid and the corresponding arene.

-

Oxidation: Phenylboronic acids can be oxidized, particularly in the presence of reactive oxygen species, to yield phenols and boric acid.[1][4] The electron-donating or -withdrawing nature of substituents on the phenyl ring can influence the rate of oxidation.

-

Thermal Degradation (Anhydride Formation): Upon heating or in the presence of dehydrating agents, boronic acids can lose water to form cyclic trimers known as boroxines (boronic anhydrides).[3][5] This process is often reversible upon the addition of water.

Caption: Major degradation pathways of this compound.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop stability-indicating analytical methods. The following protocol is a general framework for assessing the stability of this compound.

Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. The use of aprotic solvents is recommended to minimize hydrolysis prior to stress testing.[6]

Stress Conditions

Subject aliquots of the stock solution to the following stress conditions. A control sample, protected from light and stored at 2-8°C, should be analyzed concurrently. The extent of degradation should ideally be in the range of 5-20%.[7]

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Expose the solid compound and the stock solution to 70°C for 48 hours in a calibrated oven.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Analytical Methods

Analyze the stressed samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours) using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).

-

HPLC Method:

-

Column: A C18 column with low silanol activity is recommended to minimize on-column hydrolysis.[8][9]

-

Mobile Phase: A gradient of acetonitrile and water. The use of a mobile phase without a pH modifier is often preferred to reduce on-column degradation.[8][9]

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

-

Analysis: Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound. Peak purity of the parent peak should be assessed using a photodiode array (PDA) detector.

-

-

Structure Elucidation:

Caption: Workflow for a forced degradation study of this compound.

Conclusion and Recommendations

While specific quantitative stability data for this compound is not extensively published, a comprehensive understanding of its stability can be inferred from the well-documented behavior of other phenylboronic acids. The primary concerns are hydrolysis, oxidation, and thermal formation of anhydrides. Adherence to the recommended storage conditions is critical for preserving the quality of this reagent.

For researchers and drug development professionals, it is strongly recommended to:

-

Always store this compound under refrigerated, dry, and inert conditions.

-

Perform a forced degradation study as outlined to understand its stability profile in the context of your specific application and formulation.

-

Develop and validate a stability-indicating analytical method before its incorporation into critical applications.

By taking these precautions, the challenges associated with the stability of this compound can be effectively managed, enabling its successful application in innovative scientific and therapeutic endeavors.

References

- 1. pnas.org [pnas.org]

- 2. benchchem.com [benchchem.com]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

3-Methacrylamidophenylboronic acid pKa value and its significance

An In-depth Technical Guide to 3-Methacrylamidophenylboronic Acid: pKa Value and its Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (3-MAPBA), focusing on the critical role of its acid dissociation constant (pKa) in various advanced applications. 3-MAPBA is a functional monomer that combines a polymerizable methacrylamide group with a diol-responsive phenylboronic acid (PBA) moiety.[1] This unique bifunctionality makes it a cornerstone for the development of "smart" polymers used in glucose sensing, targeted drug delivery, and stimuli-responsive materials.[2][3][4]

The Chemistry and Acidity of Phenylboronic Acids

Unlike typical Brønsted acids that donate a proton, arylboronic acids act as Lewis acids. The boron atom, with its vacant p-orbital, accepts a hydroxyl ion from water. This process releases a proton into the solution, allowing for the definition of a pKa value.[5] This equilibrium is fundamental to its function.

The central equilibrium for a phenylboronic acid (PBA) derivative like 3-MAPBA in an aqueous solution is between two forms:

-

Trigonal Planar (Boronic Acid): An uncharged, sp²-hybridized form that is relatively neutral.

-

Tetrahedral (Boronate Anion): A charged, sp³-hybridized form created by the acceptance of a hydroxyl group.

The pKa value represents the pH at which these two forms are present in equal concentrations. The position of this equilibrium is highly sensitive to the electronic nature of substituents on the phenyl ring. Electron-withdrawing groups stabilize the negatively charged boronate form, resulting in a lower pKa, while electron-donating groups have the opposite effect.

pKa Value of this compound

While a precise, experimentally determined pKa value for the 3-MAPBA monomer is not consistently reported across the literature, it can be estimated based on related compounds. The parent compound, phenylboronic acid, has a pKa in the range of 8.6 to 8.9.[5][6] The methacrylamido group at the meta position is expected to have a mild electron-withdrawing effect, which would slightly lower the pKa compared to the parent PBA.

For the polymer derived from this monomer, poly(3-acrylamidophenylboronic acid) or PAPBA, a pKa value of approximately 9.3 has been reported.[2] This value is crucial for understanding the behavior of materials synthesized from 3-MAPBA.

Data Presentation: pKa Values of Phenylboronic Acid and Derivatives

| Compound | pKa Value | Notes |

| Phenylboronic Acid (PBA) | 8.64 - 8.90 | The parent compound, serving as a baseline.[5][6] |

| 4-Methoxyphenylboronic Acid | 9.25 | The methoxy group is electron-donating, thus increasing the pKa.[7] |

| Poly(3-acrylamidophenylboronic acid) (PAPBA) | ~9.3 | The pKa of the polymeric form.[2] |

Significance of the pKa Value in Core Applications

The pKa is the most critical parameter governing the functionality of 3-MAPBA-containing materials, as it dictates the pH at which the boronic acid moiety becomes active for diol binding.

Glucose Sensing

The primary application of PBA derivatives is in continuous glucose monitoring. The tetrahedral boronate anion form binds reversibly and covalently with molecules containing 1,2- or 1,3-diols, such as glucose.[8][9][10]

-

Mechanism: At a pH below the pKa, the uncharged trigonal form dominates, which has a low affinity for diols. As the pH approaches and exceeds the pKa, the concentration of the highly active tetrahedral boronate anion increases, enabling the formation of a stable cyclic boronate ester with glucose.[9] This binding event effectively lowers the apparent pKa of the boronic acid.[11]

-

Physiological Relevance: For effective glucose sensing at physiological pH (~7.4), the pKa of the boronic acid should ideally be close to this value. A high pKa (like ~9.3 for PAPBA) means that only a small fraction of the boronic acid groups are in the active boronate state at physiological pH, leading to lower sensitivity.[9] Therefore, significant research focuses on designing PBA derivatives with lower pKa values to improve sensor performance in biological environments.

Caption: Chemical equilibrium of 3-MAPBA and its binding with glucose.

Glucose-Responsive Drug Delivery

Polymers and hydrogels synthesized from 3-MAPBA can be engineered into self-regulated drug delivery systems, particularly for insulin.[2][3]

-

Mechanism: These systems often involve a polymer network cross-linked by the interaction between boronic acid and a diol-containing polymer. In a low-glucose environment, this network remains intact, encapsulating the drug (e.g., insulin). When ambient glucose levels rise, glucose molecules compete for binding to the boronic acid moieties. This competition disrupts the cross-links, causing the polymer matrix to swell or dissolve and release the encapsulated drug.

-

pKa Dependence: The entire mechanism is pH-dependent. The formation of the initial cross-links and the competitive binding with glucose are both most effective at a pH above the pKa of the boronic acid, where the active boronate form is prevalent.

Caption: Workflow for a glucose-triggered drug delivery system.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of 3-aminophenylboronic acid (3-APBA) with methacryloyl chloride. A similar, milder protocol uses acrylic acid with a condensing agent.[1]

Materials:

-

3-Aminophenylboronic acid (or its hemisulfate salt, APBA)

-

Acryloyl chloride (or acrylic acid)

-

Sodium bicarbonate (or sodium hydroxide for pH adjustment)

-

Tetrahydrofuran (THF) and deionized water

-

Condensing agent like EDCI if using acrylic acid[1]

Procedure (Amidation with Acryloyl Chloride): [2]

-

Dissolve 3-aminophenylboronic acid and sodium bicarbonate in a 1:1 mixture of THF and water in a round-bottom flask.

-

Cool the mixture to below 5°C in an ice bath.

-

Slowly add a solution of acryloyl chloride in anhydrous THF dropwise over approximately 1 hour, maintaining the low temperature.

-

Allow the reaction mixture to stir overnight, gradually warming to room temperature.

-

The product can then be purified through extraction and recrystallization to yield the final white crystalline 3-MAPBA.

Determination of pKa by Spectrophotometric Titration

This method relies on the different UV-Vis absorbance spectra of the protonated (trigonal) and deprotonated (boronate) forms of the boronic acid.

Materials:

-

3-MAPBA sample

-

A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 7 to 11).

-

UV-Vis spectrophotometer.

-

pH meter.

Procedure:

-

Prepare a stock solution of 3-MAPBA in a suitable solvent (e.g., water or a water/acetonitrile mixture to ensure solubility).[7]

-

For each buffer solution, prepare a sample by adding a small, constant volume of the 3-MAPBA stock solution to a known volume of the buffer.

-

Measure the UV-Vis absorbance spectrum for each sample across a relevant wavelength range (e.g., 220-350 nm).

-

Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.

-

Plot the absorbance at this chosen wavelength against the pH of the buffer solutions.

-

The resulting titration curve will be sigmoidal. The pKa is the pH value at the inflection point of this curve, which corresponds to the half-equivalence point.

Conclusion

The pKa value of this compound is a pivotal parameter that underpins its utility in advanced functional materials. A thorough understanding of its Lewis acidity and the equilibrium between the trigonal acid and tetrahedral boronate forms is essential for designing and optimizing systems for glucose sensing and controlled drug delivery. While the monomer's exact pKa is a subject for precise experimental determination, its behavior is well-characterized by that of its parent compound and its polymeric form. The ability to modulate this pKa through chemical modification remains a key strategy for enhancing the performance of these smart materials for critical biomedical applications.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes | MDPI [mdpi.com]

An In-depth Technical Guide to Phenylboronic Acid Chemistry for Glucose Sensing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of phenylboronic acid (PBA) chemistry for the detection and monitoring of glucose. The content covers the fundamental binding chemistry, key signaling pathways, detailed experimental protocols, and a comparative analysis of various PBA-based glucose sensing platforms.

Core Principles of Phenylboronic Acid-Glucose Interaction

Phenylboronic acid and its derivatives are synthetic receptors that exhibit a unique and reversible covalent interaction with cis-1,2- or -1,3-diols, a structural motif present in glucose and other saccharides. This interaction forms the basis of PBA-based glucose sensors.

The binding mechanism is pH-dependent. In aqueous solution, PBA exists in equilibrium between a neutral, trigonal planar sp² hybridized state and a negatively charged, tetrahedral sp³ hybridized state. The tetrahedral boronate form has a significantly higher affinity for diols. The binding of glucose to the boronate ion forms a stable cyclic ester, shifting the equilibrium towards the charged state. This change in charge and structure upon glucose binding is the fundamental principle leveraged in various sensor designs.

The pKa of the phenylboronic acid is a critical parameter. Unsubstituted PBA has a pKa of approximately 8.8, which limits its sensitivity at physiological pH (7.4). Consequently, much research has focused on synthesizing PBA derivatives with electron-withdrawing groups to lower the pKa and enhance glucose binding affinity under physiological conditions.

Signaling Pathways and Sensing Modalities

The reversible binding of glucose to phenylboronic acid can be transduced into a measurable signal through several distinct pathways. The choice of signaling mechanism dictates the design and operation of the glucose sensor.

Optical Sensing

Optical sensors translate the glucose binding event into a change in optical properties, such as fluorescence, color, or diffraction.

-

Fluorescence-Based Sensing: These sensors often employ a fluorophore in proximity to the PBA moiety. Glucose binding can modulate the fluorescence intensity through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). For example, the formation of the boronate ester can alter the electronic properties of the molecule, leading to either quenching or enhancement of the fluorescence signal.

-

Colorimetric Sensing: Colorimetric sensors produce a change in color that is visible to the naked eye or measurable by spectrophotometry. This is often achieved by using PBA-functionalized dyes where glucose binding alters the electronic conjugation of the chromophore.

-

Holographic and Photonic Crystal Sensors: These sensors utilize a hydrogel matrix functionalized with PBA. The binding of glucose to the immobilized PBA groups increases the charge density within the hydrogel, leading to swelling due to Donnan osmotic pressure.[1] This swelling alters the periodicity of embedded holographic gratings or photonic crystal structures, resulting in a shift in the diffracted wavelength of light.[2]

Electrochemical Sensing

Electrochemical sensors detect changes in electrical properties upon glucose binding.

-

Impedimetric Sensing: In this modality, a PBA-functionalized electrode is used. The binding of glucose to the PBA on the electrode surface alters the local charge distribution and hydration layer, leading to a measurable change in the electrochemical impedance.

-

Voltammetric and Amperometric Sensing: These methods involve the use of redox-active PBA derivatives, such as ferrocene-modified PBA. The binding of glucose can shift the redox potential of the ferrocene unit, which can be detected by techniques like cyclic voltammetry or differential pulse voltammetry.

Quantitative Performance of Phenylboronic Acid-Based Glucose Sensors

The performance of different PBA-based glucose sensors can be evaluated based on several key metrics, including sensitivity, linear range, and response time. The following tables summarize representative quantitative data from the literature for optical and electrochemical sensors.

Table 1: Performance of Optical Phenylboronic Acid Glucose Sensors

| Sensor Type | Sensing Principle | Linear Range (mM) | Sensitivity | Response Time | Reference |

| Hydrogel Grating Sensor | Diffraction | 0 - 50 | 0.61%/mM | ~1 hour | [3] |

| Microimprinted Hydrogel | Light Transmission | 0 - 50 | 11.6 µW/mM | ~90 min | [4] |

| Holographic Sensor | Diffraction | Not specified | Not specified | Real-time tracking | [5] |

| Photonic Crystal Hydrogel | Colorimetric Shift | Not specified | High | Not specified | [6] |

| Fluorescent Diboronic Acid Probe | Fluorescence | 0 - 0.195 | Limit of Detection: 1.37 µM | ~5 min | [7] |

Table 2: Performance of Electrochemical Phenylboronic Acid Glucose Sensors

| Sensor Type | Sensing Principle | Linear Range (mM) | Limit of Detection (LOD) | Reference |

| Impedimetric SPCE | Impedance | 1 nM - 100 µM | 0.7 nM | [8] |

| Wireless LC Resonator | Resonant Frequency Shift | 0 - 27.8 (0-500 mg/dL) | Not specified | [9][10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key PBA monomer and the fabrication of a representative hydrogel-based optical glucose sensor.

Synthesis of 3-Acrylamidophenylboronic Acid (AAPBA)

AAPBA is a commonly used monomer for incorporating PBA into polymer hydrogels.

Materials:

-

3-Aminophenylboronic acid hemisulfate (APBA)

-

Acrylic acid (AA)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ether

Procedure:

-

Dissolve 6 mmol of acrylic acid in 4 mL of deionized water. Adjust the pH to 4.8 with NaOH solution and cool to 4 °C.

-

In a separate flask, dissolve 6 mmol of APBA in 20 mL of deionized water. Adjust the pH to 4.8 with NaOH solution.

-

Cool the APBA solution to 4 °C in an ice-water bath under a nitrogen atmosphere.

-

Add 6 mmol of EDCI to the cooled APBA solution, followed by the dropwise addition of the cooled acrylic acid solution.

-

Maintain the reaction at 4 °C for 1 hour.

-

Remove the ice bath and allow the reaction to proceed at room temperature for 12 hours.

-

Filter the reaction mixture and extract the product with ether (4 x 20 mL).

-

Remove the ether by vacuum drying to obtain a white solid powder.

-

Recrystallize the powder from 20 mL of water at low temperature, filter, and dry under vacuum to yield the final white crystalline product of AAPBA.

Fabrication of a PBA-Functionalized Polyacrylamide Hydrogel Optical Sensor

This protocol describes the fabrication of a simple optical sensor where glucose-induced swelling can be measured.

Materials:

-

Acrylamide (AAm)

-

N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)

-

3-Acrylamidophenylboronic acid (AAPBA)

-

2,2-Diethoxyacetophenone (DEAP) (photoinitiator)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glucose solutions of varying concentrations in PBS

Procedure:

-

Preparation of the Pre-polymer Solution: In a vial, dissolve AAm, BIS, AAPBA, and DEAP in DMSO. A typical composition could be, for example, 0.558 g AAm, 0.023 g BIS, 0.382 g AAPBA, and 20 µL DEAP in 1 mL of DMSO.[3] Stir until all components are fully dissolved.

-

Polymerization: Cast the pre-polymer solution between two glass slides separated by a spacer of desired thickness (e.g., 100-200 µm).

-

Expose the setup to UV light (e.g., 365 nm) for a sufficient time to ensure complete polymerization (typically 10-30 minutes).

-

After polymerization, carefully separate the glass slides and peel off the hydrogel film.

-

Washing and Equilibration: Wash the hydrogel film extensively with deionized water to remove unreacted monomers and initiator.

-

Equilibrate the hydrogel in PBS (pH 7.4) for at least 24 hours to allow it to reach its equilibrium swelling state.

-

Glucose Sensing Measurement:

-

Immerse the equilibrated hydrogel in glucose solutions of known concentrations (prepared in PBS, pH 7.4).

-

Allow the hydrogel to reach a new equilibrium swelling state in each glucose solution (this may take from minutes to hours depending on the hydrogel thickness and composition).

-

Measure the change in a physical property of the hydrogel, such as its thickness or diameter, using a microscope or other suitable method. This change in size correlates with the glucose concentration.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in PBA-based glucose sensing.

Phenylboronic Acid - Glucose Binding Equilibrium

Caption: Equilibrium of phenylboronic acid and its binding to glucose.

Signaling Pathway for a Hydrogel-Based Optical Sensor

Caption: Signaling cascade in a PBA-hydrogel optical sensor.

Experimental Workflow for Hydrogel Sensor Fabrication and Testing

Caption: Workflow for hydrogel sensor fabrication and analysis.

Conclusion and Future Outlook

Phenylboronic acid chemistry offers a versatile and robust platform for the development of glucose sensors. The ability to tune the pKa and incorporate PBA moieties into various materials has led to a diverse range of sensing modalities with promising performance characteristics. While challenges such as selectivity against other physiological diols and long-term stability in complex biological media remain, ongoing research into novel PBA derivatives and advanced material integration continues to drive the field forward. For drug development professionals, PBA-based systems also hold promise for glucose-responsive drug delivery, where the same fundamental chemistry can be used to trigger the release of therapeutics, such as insulin, in response to hyperglycemic conditions. The continued development of these "smart" materials is poised to have a significant impact on the management of diabetes and other metabolic disorders.

References

- 1. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OPG [opg.optica.org]

- 3. orbi.umons.ac.be [orbi.umons.ac.be]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phenylboronic acid-based smart photonic crystal hydrogel sensor for colorimetric detection of glucose - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

The Versatility of 3-Methacrylamidophenylboronic Acid in Biomedicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methacrylamidophenylboronic acid (3-MAPBA) is a functional monomer that has garnered significant attention in the biomedical field. Its unique properties, stemming from the presence of both a polymerizable methacrylamide group and a diol-binding phenylboronic acid (PBA) moiety, have paved the way for the development of intelligent materials for a range of applications. This technical guide provides an in-depth overview of the core applications of 3-MAPBA in biomedicine, with a focus on glucose sensing, pH-responsive drug delivery, cancer therapy, and tissue engineering. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are presented to facilitate further research and development in this promising area.

Introduction: The Chemistry and Properties of 3-MAPBA

This compound, also known as 3-acrylamidophenylboronic acid (3-APBA), is an organic compound featuring a phenylboronic acid group substituted with a methacrylamide functional group. This dual functionality is the cornerstone of its utility. The methacrylamide group allows for its incorporation into polymer chains through various polymerization techniques, forming the backbone of hydrogels, nanoparticles, and other polymeric structures. The phenylboronic acid moiety is capable of forming reversible covalent bonds with 1,2- and 1,3-diols, a class of molecules that includes glucose and other sugars. This interaction is highly dependent on the pH of the surrounding environment, with the bond being more stable at pH values above the pKa of the boronic acid (around 8-9). This pH- and glucose-responsive behavior is the key to many of its biomedical applications.

Polymers incorporating 3-MAPBA can be characterized using a variety of standard techniques to confirm their structure and properties.

Table 1: Polymer Characterization Techniques

| Technique | Information Provided |

| Fourier Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (e.g., B-O, N-H, C=O) to confirm the incorporation of 3-MAPBA into the polymer. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including monomer composition, tacticity, and end-group analysis. |

| Gel Permeation Chromatography (GPC) | Determination of molecular weight and polydispersity index (PDI) of the polymer chains. |

| Scanning Electron Microscopy (SEM) | Visualization of the surface morphology and microstructure of polymeric materials like hydrogels and nanoparticles. |

Glucose Sensing

The ability of the phenylboronic acid group in 3-MAPBA to bind with glucose has been extensively exploited for the development of glucose sensors. These sensors are often based on hydrogels that swell or shrink in response to changes in glucose concentration.

Mechanism of Glucose Sensing

At physiological pH (around 7.4), there is an equilibrium between the uncharged, trigonal form of the boronic acid and the charged, tetrahedral boronate form. The charged form has a higher affinity for diols like glucose. When glucose is present, it binds to the boronate, shifting the equilibrium and increasing the overall negative charge of the polymer network. This increase in charge leads to electrostatic repulsion between the polymer chains, causing the hydrogel to swell. The degree of swelling is proportional to the glucose concentration and can be detected by various methods, such as changes in volume, diffraction wavelength of embedded photonic crystals, or impedance.

Caption: Mechanism of glucose sensing by a 3-MAPBA hydrogel.

Quantitative Data

The performance of 3-MAPBA-based glucose sensors can be quantified by their sensitivity and response range.

Table 2: Performance of 3-MAPBA-based Glucose Sensors

| Sensor Type | Glucose Concentration Range (mM) | Response Time | Reference |

| Hydrogel Optical Fibers | 1.0 - 12.0 | ~45 min | |

| Photonic Crystal Hydrogel | 0 - 100 | < 60 min | |

| MEMS Viscometer with PHEAA-ran-PAAPBA fluid | 1.5 - 26 (27-468 mg/dL) | Not specified |

Experimental Protocol: Synthesis of a Glucose-Responsive 3-MAPBA Hydrogel

This protocol describes the synthesis of a poly(acrylamide-co-3-MAPBA) hydrogel for glucose sensing applications.

Materials:

-

Acrylamide (AAm)

-

This compound (3-MAPBA)

-

N,N'-methylenebis(acrylamide) (BIS) (crosslinker)

-

Ammonium persulfate (APS) (initiator)

-

N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

Procedure:

-

Monomer Solution Preparation: In a flask, dissolve AAm (e.g., 710 mg, 10 mmol) and 3-MAPBA (e.g., 207 mg, 1 mmol) in PBS (e.g., 10 mL).

-

Crosslinker Addition: Add BIS (e.g., 15.4 mg, 0.1 mmol) to the monomer solution and stir until completely dissolved.

-

Initiator and Accelerator: Degas the solution with nitrogen for 15 minutes. Add APS (e.g., 40 µL of 10% w/v solution) and TEMED (e.g., 10 µL) to initiate polymerization.

-

Gelation: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for several hours.

-

Purification: After polymerization, immerse the resulting hydrogel in a large volume of deionized water for 2-3 days, changing the water frequently to remove unreacted monomers and other impurities.

-

Equilibration: Before use, equilibrate the hydrogel in PBS (pH 7.4) until a stable weight is reached.

Caption: Experimental workflow for the synthesis of a glucose-responsive 3-MAPBA hydrogel.

pH-Responsive Drug Delivery

The pH-sensitive nature of the boronate ester bond also makes 3-MAPBA an excellent candidate for the development of drug delivery systems that release their payload in response to changes in pH. This is particularly relevant for targeting the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes.

Mechanism of pH-Responsive Drug Release

In a pH-responsive drug delivery system, a drug can be conjugated to a 3-MAPBA-containing polymer or encapsulated within a nanoparticle or hydrogel. At physiological pH (7.4), the boronate ester bonds are relatively stable, keeping the drug carrier intact and the drug encapsulated. However, in an acidic environment (e.g., pH 5.0-6.5), the equilibrium of the boronic acid-diol interaction shifts. The lower pH favors the protonation of the boronate ester, leading to its hydrolysis and the cleavage of the bond. This cleavage can trigger the disassembly of the drug carrier and the subsequent release of the therapeutic agent.

Caption: Mechanism of pH-responsive drug release from a 3-MAPBA-based nanoparticle.

Quantitative Data

The efficiency of pH-responsive drug delivery systems is evaluated by comparing the cumulative drug release at physiological pH versus acidic pH over time.

Table 3: pH-Responsive Drug Release from Boronic Acid-Based Nanoparticles

| pH | Cumulative Drug Release (%) after 96h | Reference |

| 7.4 | ~20 | |

| 5.5 | >60 |

Experimental Protocol: Preparation and In Vitro Drug Release Study of 3-MAPBA Nanoparticles

This protocol outlines the synthesis of drug-loaded, pH-responsive nanoparticles using a 3-MAPBA-containing polymer and the subsequent evaluation of their drug release profile.

Materials:

-

3-MAPBA-containing amphiphilic block copolymer

-

Hydrophobic drug (e.g., doxorubicin)

-

Dialysis tubing (with appropriate molecular weight cut-off)

-

Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

-

Organic solvent (e.g., DMSO or THF)

Procedure:

-

Nanoparticle Formulation: Dissolve the 3-MAPBA-containing polymer and the hydrophobic drug in a water-miscible organic solvent.

-

Self-Assembly: Add the polymer/drug solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water or PBS). The amphiphilic polymer will self-assemble into nanoparticles, encapsulating the drug.

-

Purification: Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove the organic solvent and unencapsulated drug.

-

Drug Loading and Encapsulation Efficiency: Determine the amount of encapsulated drug by lysing a known amount of nanoparticles and measuring the drug concentration using UV-Vis spectroscopy or HPLC. Calculate the drug loading and encapsulation efficiency.

-

In Vitro Drug Release: a. Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag. b. Immerse the dialysis bag in a larger volume of release medium (PBS at pH 7.4 or pH 5.5) at 37°C with gentle shaking. c. At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium. d. Quantify the amount of released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or fluorescence spectroscopy). e. Plot the cumulative drug release as a function of time for both pH conditions.

A Comprehensive Technical Guide to 3-Methacrylamidophenylboronic Acid: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-Methacrylamidophenylboronic acid (3-MAPB), a versatile organic compound with significant applications in biomedical research and materials science. This document details its safety profile, handling precautions, and key experimental protocols, offering a valuable resource for professionals in drug development and related scientific fields.

Safety Data Sheet Overview

Proper handling of this compound is critical to ensure laboratory safety. The following tables summarize the key safety information derived from available Safety Data Sheets (SDS).

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₁₀H₁₂BNO₃[1] |

| Molecular Weight | 205.02 g/mol [2] |

| Appearance | Very pale yellow to pale yellow crystal or powder[1] |

| Synonyms | 3-Methacrylamidobenzeneboronic Acid, m-Methacrylamidophenylboronic acid[1][2] |

| CAS Number | 48150-45-4[1] |

Hazard Identification and GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation[1][2] |

Signal Word: Warning[1]

Pictogram: इरिटेंट (Irritant)[2]

Handling and Storage Precautions

| Precaution Type | Recommendation |

| Handling | Perform in a well-ventilated area.[1] Wear suitable protective equipment, including gloves and eye protection.[1][3] Prevent dust dispersion.[1] Wash hands and face thoroughly after handling.[1][3] Use a local exhaust system if dust or aerosol will be generated.[1] Avoid contact with skin, eyes, and clothing.[1] |

| Storage | Keep container tightly closed.[1] Store in a cool and dark place.[1] Store away from incompatible materials such as oxidizing agents.[1] |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |

| Skin Contact | Remove/Take off immediately all contaminated clothing. Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[1][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3] |

| Ingestion | Rinse mouth. Get medical advice/attention if you feel unwell.[1] |

Experimental Protocols and Applications

This compound is a valuable monomer in the synthesis of functional polymers for various biomedical applications, primarily due to the ability of the boronic acid moiety to reversibly bind with diols, such as those found in saccharides.

Synthesis of this compound

A common method for synthesizing this compound involves a condensation reaction between 3-aminophenylboronic acid and methacryloyl chloride.[4]

Experimental Workflow for Synthesis

References

- 1. Polymer indicator displacement assay: electrochemical glucose monitoring based on boronic acid receptors and graphene foam competitively binding with ... - Analyst (RSC Publishing) DOI:10.1039/D1AN01991K [pubs.rsc.org]

- 2. Polymer indicator displacement assays in electrochemical sensing - American Chemical Society [acs.digitellinc.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

The Genesis of a Smart Monomer: Early Research and Discovery of 3-Methacrylamidophenylboronic Acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methacrylamidophenylboronic acid (3-MAPBA), a bifunctional monomer, represents a cornerstone in the development of "smart" polymers, particularly those responsive to glucose. Its unique structure, combining a polymerizable methacrylamide group with a diol-binding phenylboronic acid moiety, has paved the way for significant advancements in fields ranging from diabetes management to targeted drug delivery. This technical guide delves into the early research and discovery of 3-MAPBA, providing a detailed look at its synthesis, characterization, and the foundational applications that established its importance in materials science and biomedical engineering. The initial development of this monomer is largely credited to the pioneering work of Seiji Shinkai and his research group in the early 1990s, who sought to create synthetic receptors for saccharides.

Core Concepts and Discovery

The impetus for the synthesis of 3-MAPBA was the pursuit of non-enzymatic glucose sensing systems. The key scientific principle underpinning its function is the reversible covalent interaction between boronic acids and compounds containing cis-1,2- or 1,3-diols, a characteristic feature of saccharides like glucose. Early researchers hypothesized that by incorporating a phenylboronic acid (PBA) unit into a polymer backbone, they could create a material that undergoes a measurable physical or chemical change in the presence of glucose.

The methacrylamide group was selected for its ability to readily participate in free-radical polymerization, allowing for the integration of the PBA sensing unit into hydrogels and other polymer architectures. This dual functionality made 3-MAPBA a critical building block for creating materials that could swell, shrink, or exhibit changes in their optical properties in direct response to glucose concentrations.

Physicochemical and Characterization Data

While the original publications from the early 1990s focused more on the application within polymers, the fundamental properties of the 3-MAPBA monomer have been well-characterized. Below is a summary of its key quantitative data.

| Property | Value | Source |

| IUPAC Name | [3-(2-methylprop-2-enoylamino)phenyl]boronic acid | PubChem |

| CAS Number | 48150-45-4 | PubChem[1] |

| Molecular Formula | C₁₀H₁₂BNO₃ | PubChem[1] |

| Molecular Weight | 205.02 g/mol | PubChem[1] |

| Exact Mass | 205.0910234 Da | PubChem[1] |

| Topological Polar Surface Area | 69.6 Ų | PubChem[1] |

| Form | Solid | --- |

| Synonyms | m-Methacrylamidophenylboronic acid, N-(3-Boronophenyl)methacrylamide | PubChem[1] |

Early Synthesis Protocol

The seminal synthesis of polymerizable phenylboronic acids, including 3-MAPBA and its close analog 3-acrylamidophenylboronic acid (APBA), was developed by the Shinkai group. The most commonly cited early method is the acylation of 3-aminophenylboronic acid with the corresponding acid chloride. The following protocol is a representative example of the methods derived directly from this foundational work.[2]

Objective: To synthesize this compound via the acylation of 3-aminophenylboronic acid.

Materials:

-

3-Aminophenylboronic acid (or its hemisulfate salt)

-

Methacryloyl chloride

-

A suitable base (e.g., Sodium Bicarbonate, Triethylamine)

-

Anhydrous organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane)

-

Deionized water

-

Ice bath

Experimental Procedure:

-

Preparation of Reactant Solution: 3-Aminophenylboronic acid (1.0 equivalent) is dissolved in a mixture of an organic solvent like THF and water (e.g., 1:1 v/v) in a round-bottom flask.

-

Addition of Base: A base such as sodium bicarbonate (2.2 equivalents) is added to the solution to act as an acid scavenger.

-

Cooling: The flask is placed in an ice-water bath and the mixture is cooled to a temperature below 5°C to control the reaction's exothermicity and minimize side reactions.

-

Addition of Acylating Agent: Methacryloyl chloride (1.1 to 2.2 equivalents), often dissolved in a small amount of anhydrous THF, is added dropwise to the cooled, stirring reaction mixture over a period of approximately 1 hour.

-

Reaction: The reaction mixture is stirred overnight, during which it is allowed to warm to room temperature.

-

Workup and Purification: The solvent is removed under reduced pressure. The resulting crude solid is then purified, typically by recrystallization from water or another suitable solvent system, followed by vacuum drying to yield the final product.

Visualizing the Core Processes

To better understand the fundamental concepts behind the synthesis and application of 3-MAPBA, the following diagrams illustrate the key workflows and mechanisms.

References

A Technical Guide to 3-Methacrylamidophenylboronic Acid and its Derivatives for Advanced Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-methacrylamidophenylboronic acid (3-MAPB) and its acrylamide analog, 3-acrylamidophenylboronic acid (AAPBA), for the synthesis of advanced, stimuli-responsive polymers. Phenylboronic acid-containing polymers are at the forefront of research in drug delivery, biosensing, and tissue engineering due to their unique ability to form reversible covalent bonds with diols, such as those found in glucose and other biologically relevant molecules. This guide details the synthesis of these functional monomers, explores various polymerization techniques, presents key quantitative data, and provides experimental protocols for the creation of smart polymeric materials.

Introduction to Phenylboronic Acid-Based Polymers

Phenylboronic acid (PBA) and its derivatives are remarkable building blocks in polymer chemistry.[1][2] The core of their functionality lies in the reversible formation of cyclic esters with 1,2- or 1,3-diols.[3] This interaction is highly dependent on the pH of the surrounding environment, as the boronic acid moiety exists in equilibrium between an uncharged trigonal planar state and a negatively charged tetrahedral boronate state.[2] The latter form binds more strongly with diols. This dual responsiveness to both pH and diol concentration makes PBA-containing polymers ideal candidates for "smart" materials that can react to specific physiological cues.[3][4]

The incorporation of PBA into polymer backbones, typically via acrylamide or methacrylamide functional groups, yields materials with a wide range of applications, from self-regulated insulin delivery systems to advanced biosensors.[1][5]

Monomer Synthesis and Properties

The two most common monomers used for incorporating phenylboronic acid into polymer chains via radical polymerization are 3-acrylamidophenylboronic acid (AAPBA) and this compound (3-MAPB). The primary distinction lies in the presence of a methyl group on the vinyl backbone of 3-MAPB, which can influence polymerization kinetics and the properties of the resulting polymer.

A common synthetic route involves the reaction of 3-aminophenylboronic acid with acryloyl chloride or methacryloyl chloride.[6] Strategies to prevent premature polymerization during synthesis and storage are crucial.[6]

Key Properties of 3-MAPB:

| Property | Value | Reference |

| IUPAC Name | [3-(2-methylprop-2-enoylamino)phenyl]boronic acid | [7] |

| Molecular Formula | C10H12BNO3 | [7] |

| Molecular Weight | 205.02 g/mol | [7] |

| Appearance | White crystalline solid | [2] |

While direct comparative studies on the polymerization kinetics of AAPBA versus 3-MAPB are not extensively detailed in the reviewed literature, the methyl group in 3-MAPB is generally expected to affect the reactivity of the double bond and the conformational freedom of the resulting polymer chain.

Polymer Synthesis Methodologies

The synthesis of well-defined polymers from 3-MAPB and its derivatives is achievable through various modern polymerization techniques. The choice of method influences the polymer architecture, molecular weight distribution, and ultimately, its functional properties.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity indices (PDI).[8][9] It is particularly well-suited for functional monomers like AAPBA and 3-MAPB.[10] The process involves the use of a RAFT agent, such as a trithiocarbonate, to mediate the polymerization.[3]

Typical RAFT Polymerization Parameters for Phenylboronic Acid Monomers:

| Parameter | Description | Example Values | Reference |

| Monomer | 3-Acrylamidophenylboronic acid (AAPBA) | - | [11] |

| RAFT Agent | 2-dodecylsulfanylthiocarbonylsulfanyl-2-methylpropionic acid (DDMAT) | - | [11] |

| Initiator | 2,2′-azobis(isobutyronitrile) (AIBN) | - | [11] |

| Monomer:RAFT:Initiator Ratio | [12]:[1]:[0.2] | [11] | |

| Solvent | DMF/Water mixture | 95/5 (v/v) | [11] |

| Temperature | 70 °C | - | [11] |

| PDI | Polydispersity Index | 1.08 | [11] |

Free Radical Polymerization

Conventional free radical polymerization is also employed for synthesizing phenylboronic acid-containing polymers, often for the creation of hydrogels and copolymers.[13] This method is simpler to implement than controlled radical techniques but offers less control over the final polymer structure.

Experimental Protocols

Synthesis of 3-Acrylamidophenylboronic Acid (AAPBA)

This protocol is adapted from a procedure utilizing a condensation reaction.[14]

Materials:

-

3-Aminophenylboronic acid hemisulfate (APBA)

-

Acrylic acid (AA)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ether

Procedure:

-

Dissolve 6 mmol of acrylic acid in 4 mL of deionized water. Adjust the pH to 4.8 with NaOH solution and cool to 4 °C.[14]

-

In a separate flask, dissolve 6 mmol of APBA in 20 mL of deionized water. Adjust the pH to 4.8 with NaOH solution.[14]

-

Cool the APBA solution to 4 °C in an ice-water bath under a nitrogen atmosphere.[14]

-

Add 6 mmol of EDCI to the cooled APBA solution, followed by the dropwise addition of the cooled acrylic acid solution.[14]

-

Maintain the reaction at 4 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 12 hours.[14]

-

Filter the reaction mixture and extract the product with ether (4 x 20 mL).[14]

-

Remove the ether by vacuum drying to obtain a white solid.[14]

-

Recrystallize the solid from water at a low temperature, filter, and dry under vacuum to yield the final product.[14]

RAFT Polymerization of AAPBA to form Poly(3-acrylamidophenylboronic acid) (PAPBA)

This protocol is based on the synthesis of a well-defined PAPBA homopolymer.[11]

Materials:

-

3-Acrylamidophenylboronic acid (AAPBA)

-

2-dodecylsulfanylthiocarbonylsulfanyl-2-methylpropionic acid (DDMAT) as the RAFT agent

-

2,2′-azobis(isobutyronitrile) (AIBN) as the initiator

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

In a Schlenk flask, combine DDMAT (1 eq), AAPBA (50 eq), and AIBN (0.2 eq).[11]

-

Dissolve the mixture in a DMF/H2O solvent (95/5 v/v).[11]

-

Deoxygenate the reaction mixture using three freeze-pump-thaw cycles.[11]

-

Place the flask in a preheated oil bath at 70 °C.[11]

-

After the desired reaction time (e.g., 7 hours for ~70% conversion), quench the polymerization by cooling the flask in liquid nitrogen.[11]

-

The resulting polymer can then be purified, for example, by precipitation in a non-solvent.

Stimuli-Responsive Behavior and Applications

The defining characteristic of polymers synthesized from 3-MAPB and its derivatives is their responsiveness to changes in pH and the concentration of diols.

Glucose-Responsive Drug Delivery

A primary application of these polymers is in the development of self-regulated insulin delivery systems.[1] In these systems, insulin is encapsulated within a polymer matrix, such as nanoparticles or a hydrogel. At normal blood glucose levels, the polymer remains relatively compact, retaining the insulin. When glucose levels rise, glucose molecules diffuse into the polymer matrix and bind to the phenylboronic acid moieties. This binding increases the hydrophilicity and charge of the polymer, causing the matrix to swell and release the encapsulated insulin.

The glucose-binding equilibrium is a key mechanism governing this response.

Cellular Interactions and Uptake